molecular formula C14H23NO2S B10962268 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

Cat. No.: B10962268
M. Wt: 269.40 g/mol
InChI Key: RLNLPAHCYQLJPA-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core substituted with three methyl groups at positions 2, 4, and 5, and an N-(3-methylbutyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide is primarily based on its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the sulfonamide to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The disruption of folic acid synthesis ultimately leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

  • 2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide
  • 2,4,5-trimethylbenzenesulfonamide
  • N-(3-methylbutyl)benzenesulfonamide

Comparison:

  • 2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide: Similar structure but with a methyl group at position 6 instead of 5. This slight difference can affect the compound’s reactivity and biological activity.
  • 2,4,5-trimethylbenzenesulfonamide: Lacks the N-(3-methylbutyl) group, which can significantly alter its solubility and interaction with biological targets.
  • N-(3-methylbutyl)benzenesulfonamide: Lacks the methyl groups on the aromatic ring, which can influence its chemical stability and reactivity.

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-(3-methylbutyl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-10(2)6-7-15-18(16,17)14-9-12(4)11(3)8-13(14)5/h8-10,15H,6-7H2,1-5H3

InChI Key

RLNLPAHCYQLJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C)C)C

Origin of Product

United States

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